molecular formula C15H24O6V B050727 Vanadium tris(acetylacetonate) CAS No. 13476-99-8

Vanadium tris(acetylacetonate)

Cat. No.: B050727
CAS No.: 13476-99-8
M. Wt: 351.29 g/mol
InChI Key: MFWFDRBPQDXFRC-UHFFFAOYSA-N
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Description

Vanadium tris(acetylacetonate), also known as Vanadium tris(acetylacetonate), is a useful research compound. Its molecular formula is C15H24O6V and its molecular weight is 351.29 g/mol. The purity is usually 95%.
The exact mass of the compound Vanadium tris(acetylacetonate) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177701. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vanadium tris(acetylacetonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vanadium tris(acetylacetonate) including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Vanadium tris(acetylacetonate) (V(acac)3) is a coordination compound with the formula V(C5H7O2)3 . It primarily targets the superoxide intermediates in lithium peroxide (Li2O2) formation . This interaction is crucial in the context of lithium-ion batteries, where V(acac)3 acts as a soluble catalyst .

Mode of Action

During discharge in a lithium-ion battery, V(acac)3 integrates with the superoxide intermediate, accelerating O2 reduction kinetics and reducing side reactions . This interaction between the metal and the ligand is evidenced by the absorption of peaks at 279 and 292 nm, assigned to the π-π* band .

Biochemical Pathways

By integrating with superoxide intermediates, it influences the formation of lithium peroxide, a key component in these batteries .

Pharmacokinetics

It’s known that the compound is an orange-brown solid that is soluble in organic solvents , which may influence its bioavailability in certain applications.

Result of Action

The primary result of V(acac)3’s action is the enhancement of the performance of lithium-ion batteries. The compound acts as a redox mediator that permits efficient oxidation of lithium peroxide . This leads to low overpotential, high rate performance, and considerable cycle stability in lithium-ion batteries .

Action Environment

The action of V(acac)3 can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and type of solvent can impact its efficacy. Additionally, its use as a catalyst in lithium-ion batteries means that factors such as battery design and operating conditions can also affect its performance .

Properties

CAS No.

13476-99-8

Molecular Formula

C15H24O6V

Molecular Weight

351.29 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;vanadium

InChI

InChI=1S/3C5H8O2.V/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;

InChI Key

MFWFDRBPQDXFRC-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[V]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[V]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[V]

Key on ui other cas no.

13476-99-8

physical_description

Blue powder;  [MSDSonline]

Pictograms

Corrosive; Acute Toxic; Irritant

Synonyms

Tris(2,4-pentanedionato)vanadium;  (OC-6-11)-tris(2,4-pentanedionato-O,O’)vanadium;  _x000B_(OC-6-11)-tris(2,4-pentanedionato-κO,κO’)vanadium;  NSC 177701;  Tris(2,4-pentanedionato)vanadium;  Tris(acetylacetonato)vanadium;  Tris(acetylacetonato)vanadium(III);  Va

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Vanadium tris(acetylacetonate) contribute to the formation of ethylene-butadiene copolymers?

A1: Vanadium tris(acetylacetonate) acts as a key component in the catalyst system used to synthesize ethylene-butadiene copolymers []. When combined with diethylaluminium chloride and an acidic modifier, it forms an active catalytic species. This species facilitates the coordination and insertion of ethylene and butadiene monomers into the growing polymer chain. The acidic modifier plays a crucial role in regulating the polymerization process, impacting the copolymer's molecular weight, composition, and branching [].

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